molecular formula C6H12ClNO2S B2774321 2,2-Dimethylpyrrolidine-1-sulfonyl chloride CAS No. 1344298-45-8

2,2-Dimethylpyrrolidine-1-sulfonyl chloride

Cat. No. B2774321
CAS RN: 1344298-45-8
M. Wt: 197.68
InChI Key: PXBYYPHEHRTKDY-UHFFFAOYSA-N
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Description

2,2-Dimethylpyrrolidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1344298-45-8 . It has a molecular weight of 197.69 . The IUPAC name for this compound is 2,2-dimethyl-1-pyrrolidinesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2,2-Dimethylpyrrolidine-1-sulfonyl chloride is 1S/C6H12ClNO2S/c1-6(2)4-3-5-8(6)11(7,9)10/h3-5H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis

2,2-Dimethylpyrrolidine-1-sulfonyl chloride: is a valuable reagent in organic synthesis. It is used for the introduction of the sulfonyl group into organic molecules, which can serve as a protecting group or as a key step in the synthesis of sulfonamide-based compounds . The sulfonyl group is pivotal in medicinal chemistry due to its structural similarity to the functional groups of some amino acids and its ability to mimic the transition state of enzymatic reactions.

Medicinal Chemistry

In medicinal chemistry, 2,2-Dimethylpyrrolidine-1-sulfonyl chloride plays a role in the design of new drug candidates. It is used to synthesize compounds with the pyrrolidine ring, which is a common feature in many biologically active molecules. The pyrrolidine ring is known for its contribution to the stereochemistry of molecules and can significantly affect the binding affinity and selectivity of drugs .

Drug Design

This compound is also instrumental in drug design, particularly in the development of drugs with improved pharmacokinetic properties. The sulfonyl group can enhance the solubility and metabolic stability of drug candidates, making 2,2-Dimethylpyrrolidine-1-sulfonyl chloride a useful building block in the optimization of drug-like properties .

Chemical Research

In chemical research, 2,2-Dimethylpyrrolidine-1-sulfonyl chloride is used to study reaction mechanisms and develop new synthetic methodologies. Its reactivity with various nucleophiles and electrophiles makes it a versatile tool for understanding chemical interactions and designing novel reactions .

Pharmacology

The applications of 2,2-Dimethylpyrrolidine-1-sulfonyl chloride in pharmacology include the synthesis of molecules that can modulate biological pathways. It is used to create inhibitors and activators of enzymes, receptors, and ion channels, contributing to the discovery of new therapeutic agents .

Industrial Applications

While primarily used in research, 2,2-Dimethylpyrrolidine-1-sulfonyl chloride has potential industrial applications as well. It could be used in the large-scale synthesis of pharmaceuticals and agrochemicals, where the introduction of the sulfonyl group is a key step in the production process .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 2,2-Dimethylpyrrolidine-1-sulfonyl chloride can be found on the product page . For detailed safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

2,2-dimethylpyrrolidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-6(2)4-3-5-8(6)11(7,9)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYYPHEHRTKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpyrrolidine-1-sulfonyl chloride

CAS RN

1344298-45-8
Record name 2,2-dimethylpyrrolidine-1-sulfonyl chloride
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